2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-
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Overview
Description
2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro- is a complex organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a phenylsulfonyl group and a dimethylpropoxy group attached to the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro- typically involves the reaction of tetrahydropyran derivatives with phenylsulfonyl chloride and dimethylpropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, tetrahydro-2-(1-methylethoxy)-: Similar structure but with an isopropoxy group instead of a dimethylpropoxy group.
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-: Contains a pyranone ring with dimethyl substitution.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: Features a pyran-dione structure with dimethyl groups.
Uniqueness
2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro- is unique due to the presence of both a phenylsulfonyl group and a dimethylpropoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83872-57-5 |
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Molecular Formula |
C16H24O4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[4-(benzenesulfonyl)-2-methylbutan-2-yl]oxyoxane |
InChI |
InChI=1S/C16H24O4S/c1-16(2,20-15-10-6-7-12-19-15)11-13-21(17,18)14-8-4-3-5-9-14/h3-5,8-9,15H,6-7,10-13H2,1-2H3 |
InChI Key |
SGPVFZCKXBJHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS(=O)(=O)C1=CC=CC=C1)OC2CCCCO2 |
Origin of Product |
United States |
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